N-(2-piperidin-1-yl-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide
Overview
Description
N-(2-piperidin-1-yl-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide is a complex organic compound that features a piperidine ring fused with an acenaphthylene moiety and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-piperidin-1-yl-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the acenaphthylene core, which undergoes a series of functional group transformations to introduce the piperidine ring and the methanesulfonamide group. Key steps may include:
Nucleophilic substitution: reactions to introduce the piperidine ring.
Sulfonation: reactions to attach the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-piperidin-1-yl-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(2-piperidin-1-yl-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, particularly in the context of enzyme inhibition and receptor binding.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-piperidin-1-yl-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide involves its interaction with specific molecular targets. The piperidine ring and acenaphthylene moiety can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The methanesulfonamide group may enhance the compound’s solubility and facilitate its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: A synthetic opioid with a piperidine ring.
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-furan-2-carboxamide: Another synthetic opioid with a similar piperidine structure.
Uniqueness
N-(2-piperidin-1-yl-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide is unique due to its combination of a piperidine ring with an acenaphthylene moiety and a methanesulfonamide group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(2-piperidin-1-yl-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-23(21,22)19-17-14-9-5-7-13-8-6-10-15(16(13)14)18(17)20-11-3-2-4-12-20/h5-10,17-19H,2-4,11-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQILUMBUNLQQNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1C(C2=CC=CC3=C2C1=CC=C3)N4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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